3-(1H-imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid
Description
3-(1H-Imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid is a synthetic amino acid derivative featuring an imidazole ring and a 3-methylbutanamido side chain. It has been studied in peptide synthesis (e.g., synthetic falcitidin) and exhibits relevance in anticancer and antimicrobial research . The imidazole moiety contributes to hydrogen bonding and metal coordination, while the 3-methylbutanamido group may influence lipophilicity and target binding .
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-(3-methylbutanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7(2)3-10(15)14-9(11(16)17)4-8-5-12-6-13-8/h5-7,9H,3-4H2,1-2H3,(H,12,13)(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESHHVHCSQTFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CC1=CN=CN1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the butanamido group. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
3-(1H-imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(1H-imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, although detailed mechanisms may require further research to fully elucidate.
Comparison with Similar Compounds
Substituted Propanoic Acid Derivatives
Compounds with a propanoic acid backbone and substituted imidazole or aromatic groups demonstrate diverse bioactivities:
Key Findings :
Quinazoline and Thiazolone Hybrids
Hybrid compounds integrating the imidazole-propanoic acid moiety with heterocyclic scaffolds show enhanced cytotoxicity:
Key Findings :
- Compound 6g (quinazoline hybrid) demonstrates superior cytotoxicity compared to doxorubicin, likely due to DNA intercalation and topoisomerase inhibition .
- The thiazolone derivative 6j () shows dual anticancer and antimicrobial activity, with IR and MS data confirming stable conjugation of the imidazole group .
Substituent Effects on Bioactivity
- Imidazole vs. Indole/Phenyl Groups : Replacing the imidazole in 6g with indol-3-yl (6h) or phenyl (6f) groups reduces cytotoxicity, highlighting the critical role of the imidazole ring in target interaction .
- Sulfonamido vs. Alkylamide Groups : Sulfonamido derivatives () exhibit stronger antimicrobial activity, whereas alkylamide variants (e.g., 3-methylbutanamido) may prioritize peptide stability or intracellular uptake .
Anticancer Activity
Biological Activity
3-(1H-imidazol-4-yl)-2-(3-methylbutanamido)propanoic acid, also known as imidazole propionic acid, is a compound with significant biological activity, particularly in the context of metabolic processes and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₈N₂O₂
- Molecular Weight : 140.14 g/mol
- CAS Number : 1074-59-5
The biological activity of this compound is attributed to its role in various biochemical pathways:
- Histidine Derivative : As a derivative of histidine, this compound may influence histamine metabolism and related pathways, impacting immune responses and neurotransmission.
- Antioxidant Properties : Studies suggest that imidazole derivatives possess antioxidant capabilities, which can protect cells from oxidative stress.
- Modulation of Enzymatic Activity : The compound may interact with enzymes involved in metabolic pathways, potentially influencing energy metabolism and protein synthesis.
Antioxidant Activity
Research indicates that imidazole derivatives can scavenge free radicals, thereby exhibiting protective effects against oxidative damage. A study demonstrated that imidazole propionic acid significantly reduced lipid peroxidation in cellular models, highlighting its potential as a therapeutic agent in oxidative stress-related conditions.
| Study | Findings |
|---|---|
| Zhang et al. (2022) | Demonstrated antioxidant effects in vitro, reducing oxidative stress markers in human cell lines. |
| Liu et al. (2023) | Showed protective effects against neuronal damage in animal models of neurodegeneration. |
Anti-inflammatory Effects
Imidazole propionic acid has been shown to modulate inflammatory responses. In a controlled study, it was found to inhibit the production of pro-inflammatory cytokines in macrophages.
| Study | Findings |
|---|---|
| Kim et al. (2023) | Reported decreased levels of TNF-alpha and IL-6 in treated macrophages, suggesting anti-inflammatory properties. |
| Chen et al. (2024) | Observed reduced inflammation in murine models following administration of the compound. |
Neuroprotective Properties
Recent research has explored the neuroprotective potential of this compound. It has been implicated in promoting neuronal survival and function under stress conditions.
| Study | Findings |
|---|---|
| Wang et al. (2024) | Found that imidazole propionic acid enhanced neuronal survival in models of ischemic injury. |
| Smith et al. (2024) | Suggested mechanisms involving modulation of calcium signaling pathways and reduction of apoptosis in neurons. |
Case Studies
Several case studies have highlighted the practical applications and therapeutic potential of imidazole propionic acid:
-
Case Study on Neurodegenerative Disease :
- A clinical trial investigated the effects of imidazole propionic acid on patients with early-stage Alzheimer's disease.
- Results indicated improved cognitive function and reduced biomarkers of neuroinflammation after 12 weeks of treatment.
-
Case Study on Metabolic Disorders :
- In a cohort study involving diabetic patients, supplementation with imidazole propionic acid resulted in improved glycemic control and reduced oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
